molecular formula C9H8O2 B2569907 5-Methyl-1-benzofuran-3-ol CAS No. 1820607-58-6

5-Methyl-1-benzofuran-3-ol

Cat. No.: B2569907
CAS No.: 1820607-58-6
M. Wt: 148.161
InChI Key: QSHSWEPLQGJFBP-UHFFFAOYSA-N
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Description

5-Methyl-1-benzofuran-3-ol is a chemical compound with the molecular weight of 148.16 . It is also known by its IUPAC name 5-methyl-1-benzofuran-3 (2H)-one . It is used in perfume compositions for its powerful and complex leathery note with a natural leather feel .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8O2/c1-6-2-3-9-7 (4-6)8 (10)5-11-9/h2-5,10H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the searched resources, benzofuran compounds in general have been noted for their antimicrobial activity when the 4-position of the benzofuran is substituted with halogens or hydroxyl groups .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 148.16 . Further physical and chemical properties are not specified in the searched resources.

Scientific Research Applications

Photophysical and DFT Studies

5-Methyl-1-benzofuran-3-ol has been investigated for its potential in photophysical applications. A study detailed the synthesis, photophysical properties, and Density Functional Theory (DFT) analysis of a novel benzofuran derivative. This research suggests that the molecule could be a candidate for luminescence materials, fluorescent probes, and non-linear optical materials (Maridevarmath et al., 2019).

Cytotoxic Properties

In the realm of medical research, benzofuran derivatives have shown promising cytotoxic properties. For example, a study on neolignans isolated from the traditional Chinese medicine Daphniphyllum macropodum Miq. identified compounds with significant antiproliferative activity on human lung cancer cell lines, suggesting potential therapeutic applications (Ma et al., 2017).

Synthesis and Reactivity Studies

Research has also focused on the synthesis and reactivity of benzofuran compounds. A study reported on the synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- [1, 3, 4] oxadiazole-2-thione (5MBOT) and its spectroscopic, reactivity, optoelectronic, and drug likeness properties, highlighting its potential in various chemical applications (Hiremath et al., 2018).

Solvent Effects and Energy Materials

The solubility of benzofuran derivatives in various solvents has been studied, contributing to the development of energy materials. A systematic approach to solvent selection based on cohesive energy densities in a molecular bulk heterojunction system was examined, aiding in the efficient utilization of these compounds in advanced energy materials (Walker et al., 2011).

Analgesic and Anti-inflammatory Properties

Benzofuran derivatives have also been explored for their potential analgesic and anti-inflammatory properties. A study synthesized a series of benzofuran pyrazole heterocycles and evaluated their analgesic and anti-inflammatory activities, finding several compounds with significant effects (Kenchappa & Bodke, 2020).

Antitumor Potential

The antitumor potential of benzofuran compounds has been a significant area of research. Novel 1H-cyclopenta[b]benzofuran lignans isolated from Aglaia elliptica demonstrated potent cytostatic inhibitors of protein biosynthesis and delayed tumor growth in vivo, indicating their potential as antitumor agents (Lee et al., 1998).

Safety and Hazards

The safety information for 5-Methyl-1-benzofuran-3-ol indicates that it should be stored at a temperature of 4 degrees Celsius . It has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

Future Directions

Benzofuran compounds, including 5-Methyl-1-benzofuran-3-ol, have attracted attention due to their wide range of biological and pharmacological applications . They are considered potential natural drug lead compounds . Future research may focus on exploring new areas to improve human health and reduce suffering .

Properties

IUPAC Name

5-methyl-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHSWEPLQGJFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820607-58-6
Record name 5-methyl-1-benzofuran-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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